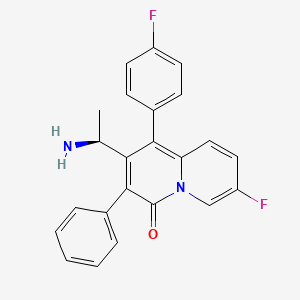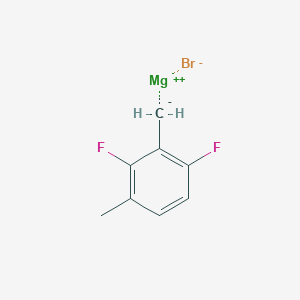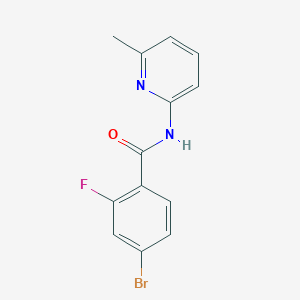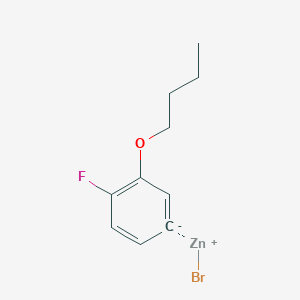
(3-Bromophenyl)(piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)(piperidin-4-yl)methanone is an organic compound that features a bromophenyl group attached to a piperidinyl methanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(piperidin-4-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (3-Bromophenyl)(piperidin-4-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to identify potential inhibitors or activators of specific enzymes or receptors .
Medicine: Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of (3-Bromophenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
- (4-Bromophenyl)(morpholino)methanone
- Cyclopropyl (3-pyridinyl)methanone
- Cyclopentyl (phenyl)methanone
- (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
Comparison: (3-Bromophenyl)(piperidin-4-yl)methanone is unique due to the presence of both a bromophenyl group and a piperidinyl methanone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both synthetic and biological contexts .
Propriétés
Formule moléculaire |
C12H14BrNO |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
(3-bromophenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H14BrNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2 |
Clé InChI |
DRMOKCOVCMFDJW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



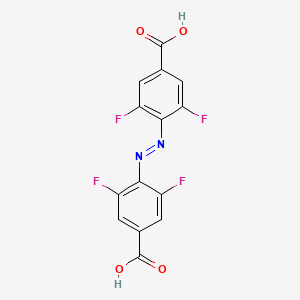
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)


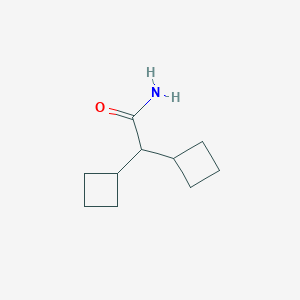
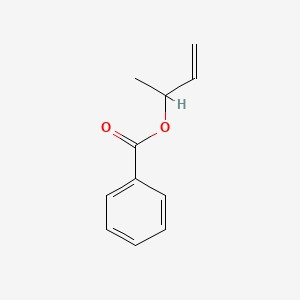
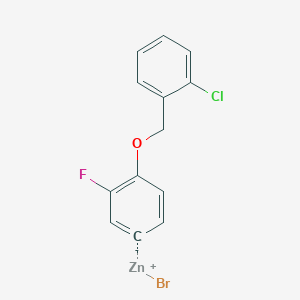
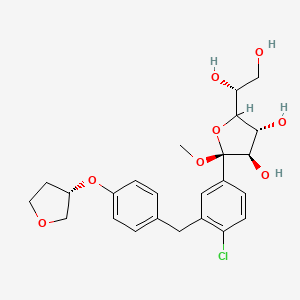
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
